3-(3,5-Di-tert-butylphenyl)azetidine
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Overview
Description
3-(3,5-Di-tert-butylphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 3,5-di-tert-butylphenyl group imparts unique steric and electronic properties to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method involves the use of light to drive the cycloaddition, forming the azetidine ring.
Industrial Production Methods
While specific industrial production methods for 3-(3,5-Di-tert-butylphenyl)azetidine are not well-documented, the general approach involves the use of high-yield synthetic routes that can be scaled up. These methods often employ catalysts and optimized reaction conditions to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butylphenyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(3,5-Di-tert-butylphenyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 3-(3,5-Di-tert-butylphenyl)azetidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the tert-butyl groups can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more strained and reactive compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and have different reactivity profiles.
Uniqueness
3-(3,5-Di-tert-butylphenyl)azetidine is unique due to the presence of the 3,5-di-tert-butylphenyl group, which imparts significant steric hindrance and electronic effects. This makes it distinct from other azetidines and related compounds, influencing its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C17H27N |
---|---|
Molecular Weight |
245.4 g/mol |
IUPAC Name |
3-(3,5-ditert-butylphenyl)azetidine |
InChI |
InChI=1S/C17H27N/c1-16(2,3)14-7-12(13-10-18-11-13)8-15(9-14)17(4,5)6/h7-9,13,18H,10-11H2,1-6H3 |
InChI Key |
VGWUHGRPDJVGID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2CNC2)C(C)(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.